

# A Comparative Analysis of c-MET Inhibitors: MK-8033 vs. Capmatinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two small molecule inhibitors targeting the c-MET receptor tyrosine kinase: **MK-8033** and capmatinib. While both compounds were developed to disrupt oncogenic c-MET signaling, their clinical development trajectories have diverged significantly. This analysis synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

#### Introduction

The mesenchymal-epithelial transition (MET) receptor, or c-MET, and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, and morphogenesis.[1] Aberrant activation of the HGF/c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver of tumor growth, invasion, and metastasis in various cancers.[2] This has established c-MET as a key therapeutic target in oncology. **MK-8033** and capmatinib are both ATP-competitive inhibitors of the c-MET kinase, designed to block the downstream signaling cascades that promote cancer progression.

#### **Mechanism of Action**

Both **MK-8033** and capmatinib function by inhibiting the tyrosine kinase activity of the c-MET receptor. Upon binding of HGF, c-MET dimerizes and autophosphorylates, leading to the



activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways.[3] By blocking the ATP-binding site of the c-MET kinase, these inhibitors prevent this autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell proliferation and survival.[4][5]

**MK-8033** is a potent c-MET inhibitor that preferentially binds to the activated conformation of the kinase.[6] In addition to c-MET, it also exhibits inhibitory activity against the Ron receptor tyrosine kinase.[7]

Capmatinib is a highly potent and selective type Ib inhibitor of MET.[8] It has demonstrated significant activity against MET-dependent cancer cell lines and in xenograft models with MET-driven tumor growth.[8]

#### **Preclinical Performance**

In Vitro Potency

Compound	Target	IC50	Cell Line	Cancer Type
MK-8033	c-MET	1 nM	-	-
Ron	7 nM	-	-	
c-MET phosphorylation (Y1349)	0.03 μΜ	GTL-16	Gastric	
Cell Proliferation	0.58 μΜ	GTL-16	Gastric	
Capmatinib	MET	0.6 nM	-	-

IC50: Half-maximal inhibitory concentration. Data for MK-8033 from[6][9]. Data for capmatinib from[10].

#### In Vivo Efficacy in Xenograft Models

**MK-8033**: In a GTL-16 gastric cancer xenograft model, which harbors a constitutively activated c-MET, oral administration of **MK-8033** at twice-daily doses of 100 mg/kg resulted in the inhibition of pathway activation and tumor growth.[6] This dose was well-tolerated in mice and



maintained plasma concentrations exceeding the IC50 for target inhibition over a 24-hour period.[6]

Capmatinib: Preclinical studies demonstrated capmatinib's activity against MET-dependent cancer cell line growth and MET-driven tumor growth in various xenograft models.[8] This included models with MET amplification, overexpression, or mutations leading to MET exon 14 skipping.[11]

#### **Clinical Performance**

## MK-8033: A First-in-Human Phase I Study

A Phase I dose-escalation study (NCT00559182) was conducted to establish the safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary clinical activity of **MK-8033** in patients with advanced solid tumors.[6][12]

#### Key Findings:

- Maximum Tolerated Dose (MTD): 750 mg twice daily.[6]
- Dose-Limiting Toxicities (DLTs): Fatigue, nausea, vomiting, transaminitis, and hypokalemia.
   [6]
- Most Frequent Adverse Events: Fatigue (28.3%), nausea (21.7%), and alopecia (19.6%), which were predominantly grade 1 or 2.[6]
- Clinical Activity: Limited clinical activity was observed. One patient with endometrioid adenocarcinoma achieved a partial response, and eight patients had stable disease.[6] The median progression-free survival (PFS) was 57 days.[6]

Due to its limited clinical activity, the clinical development of MK-8033 was discontinued.[6]

#### Capmatinib: The GEOMETRY mono-1 Phase II Study

Capmatinib's efficacy and safety were evaluated in the multicohort, open-label, phase II GEOMETRY mono-1 trial (NCT02414139) in patients with advanced non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (METex14).[13]



Key Findings in METex14 NSCLC Patients:

Patient Population	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
Treatment-Naïve (n=60)	68% (95% CI: 55.0– 79.7)	16.6 months (95% CI: 8.4–22.1)	12.5 months (95% CI: 8.3–18.0)
Previously Treated (n=100)	44% (95% CI: 34.1– 54.3)	9.7 months (95% CI: 5.6–13.0)	5.5 months (95% CI: 4.2–8.1)

Data from the final analysis of the GEOMETRY mono-1 trial.[14]

Safety Profile: The most common adverse reactions (≥20%) were peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite.[15] The majority of these events were grade 1 or 2.[16]

Based on the positive results of the GEOMETRY mono-1 trial, capmatinib received FDA approval for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping.[8]

#### **Data Presentation**

## Table 1: Comparative Summary of Preclinical and Clinical Data



Feature	MK-8033	Capmatinib
Mechanism of Action	ATP-competitive c-MET/Ron inhibitor, preferential for activated kinase	ATP-competitive, selective type Ib MET inhibitor
c-MET IC50	1 nM	0.6 nM
Key Preclinical Model	GTL-16 gastric cancer xenograft	Various MET-dependent xenograft models
Clinical Development Stage	Phase I (discontinued)	Approved for METex14 NSCLC
Maximum Tolerated Dose	750 mg twice daily	400 mg twice daily (approved dose)
Key Efficacy Endpoint	Limited partial response in Phase I	ORR: 68% (1L), 44% (2L+) in METex14 NSCLC
Most Common Adverse Events	Fatigue, nausea, alopecia	Peripheral edema, nausea, fatigue

# Experimental Protocols In Vitro Kinase Assay (General Protocol)

To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-MET, a biochemical kinase assay is performed.

- Reagents: Purified recombinant human c-MET kinase, a peptide substrate (e.g., poly[Glu:Tyr] 4:1), ATP, and the test compound.
- Procedure:
  - The test compound is serially diluted and added to the wells of a microplate.
  - The c-MET enzyme and the peptide substrate are then added.
  - The kinase reaction is initiated by the addition of ATP.



- After incubation, the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent (e.g., ADP-Glo<sup>™</sup> Kinase Assay).
- Data Analysis: The signal is converted to percent inhibition relative to a control, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

### **Cell Proliferation Assay (General Protocol)**

This assay assesses the effect of a compound on the growth and viability of cancer cells.

- Cell Culture: Cancer cell lines with known c-MET status are cultured in appropriate media.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to attach overnight.
  - The medium is replaced with fresh medium containing serial dilutions of the test compound.
  - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as MTT or CellTiter-Glo.
- Data Analysis: The signal, which correlates with the number of viable cells, is used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

## Western Blot for c-MET Phosphorylation (General Protocol)

This technique is used to detect the phosphorylation status of c-MET in response to inhibitor treatment.

- Cell Treatment and Lysis:
  - Cells are treated with the inhibitor for a specified time.
  - Cells are then lysed to extract proteins.
- SDS-PAGE and Transfer:



- Protein lysates are separated by size via SDS-polyacrylamide gel electrophoresis.
- The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- · Immunoblotting:
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with a primary antibody specific for phosphorylated c-MET (p-MET).
  - A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
- Detection: A chemiluminescent substrate is added, and the signal is detected, indicating the level of p-MET. The membrane is often stripped and re-probed for total c-MET as a loading control.

#### **Xenograft Mouse Model (General Protocol)**

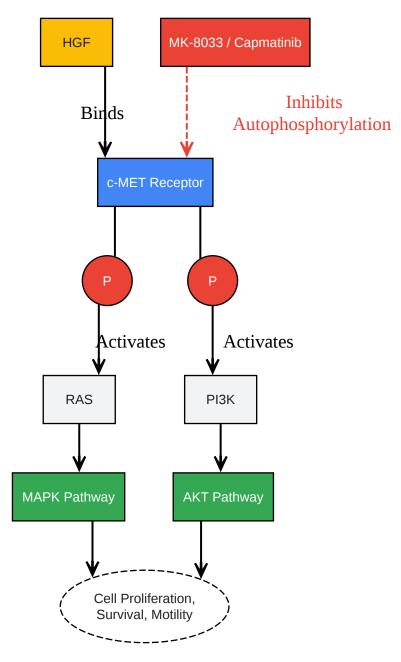
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

- Cell Implantation: Human cancer cells with aberrant c-MET signaling are subcutaneously injected into immunodeficient mice.
- Tumor Growth and Treatment:
  - Tumors are allowed to grow to a palpable size.
  - Mice are then randomized into treatment and control groups.
  - The test compound is administered (e.g., orally) according to a defined schedule and dose.
- Efficacy Assessment:
  - Tumor volume is measured regularly.
  - At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blot for p-MET).



• Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

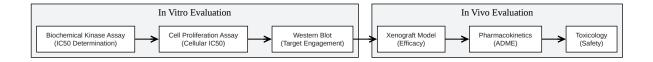
## **Mandatory Visualization**



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Caption: Simplified c-MET signaling pathway and the inhibitory action of **MK-8033** and capmatinib.





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Caption: General experimental workflow for the preclinical evaluation of c-MET inhibitors.

#### Conclusion

The comparative analysis of **MK-8033** and capmatinib highlights the critical importance of robust clinical efficacy in the successful development of targeted cancer therapies. While both molecules demonstrated potent preclinical activity as c-MET inhibitors, their clinical outcomes were markedly different.

**MK-8033**, despite a well-defined mechanism of action and favorable preclinical data, showed limited clinical activity in a Phase I trial, leading to the cessation of its development. In contrast, capmatinib demonstrated significant and durable responses in a well-defined patient population with METex14-mutated NSCLC, culminating in its approval as a targeted therapy.

This comparison underscores that while preclinical potency is a prerequisite, the ultimate success of a drug candidate is determined by its ability to translate that activity into meaningful clinical benefit with a manageable safety profile in a targeted patient population. The case of capmatinib also emphasizes the importance of patient selection biomarkers in maximizing the therapeutic potential of targeted agents.

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